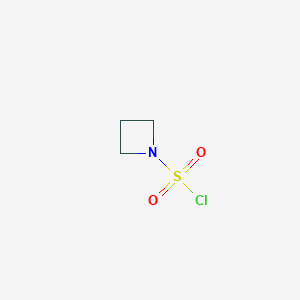

1-Azetidinesulfonyl chloride

Vue d'ensemble

Description

1-Azetidinesulfonyl chloride is a useful research compound. Its molecular formula is C3H6ClNO2S and its molecular weight is 155.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Azetidinesulfonyl chloride . Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets and carries out its action.

Analyse Biochimique

Biochemical Properties

The reactivity of 1-Azetidinesulfonyl chloride is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The electron withdrawing effect of the sulfonyl group further stabilizes the evolving azaanion at the growing chain end by delocalization, and propagation continues via sulfonamide anions .

Cellular Effects

Related compounds such as aziridines and azetidines have been reported to have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Molecular Mechanism

The molecular mechanism of this compound involves the electron withdrawing effect of the sulfonyl group, which further stabilizes the evolving azaanion at the growing chain end by delocalization . This leads to propagation via sulfonamide anions .

Metabolic Pathways

Azetidines have been used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

Activité Biologique

1-Azetidinesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial, antifungal, antiviral, and antioxidant properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Synthesis of this compound

This compound can be synthesized through several methods involving the reaction of azetidine derivatives with sulfonyl chlorides. The general reaction can be summarized as follows:

This reaction typically requires the presence of a base to facilitate the nucleophilic substitution process.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against various bacterial strains. A study demonstrated that derivatives of azetidine-2-one, which include sulfonyl functional groups, exhibited significant antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of selected compounds against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 128 |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 128 | |

| Enterococcus faecalis | 256 |

These results indicate that this compound and its derivatives are more active than traditional sulfanilamide but less effective than ampicillin, suggesting potential as a new class of antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. A study evaluated various derivatives against fungal strains, revealing that certain compounds exhibited comparable or superior efficacy relative to standard antifungal agents such as clotrimazole. The following table summarizes the antifungal activity:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 64 |

| Aspergillus niger | 128 |

These findings suggest that modifications to the azetidine structure can enhance antifungal activity, making it a candidate for further development .

Antiviral Activity

The antiviral potential of this compound has also been investigated, particularly against viruses such as human coronavirus and influenza B virus. Although the activity was generally weaker compared to antibacterial and antifungal effects, some derivatives demonstrated moderate antiviral efficacy. The following data reflects the antiviral screening results:

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| This compound | Human Coronavirus (229E) | >100 |

| Influenza B Virus | >100 |

These results indicate that while there is some antiviral activity, further structural optimization may be necessary to enhance efficacy .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using several assays, including DPPH radical scavenging and ferric reducing power tests. Compounds derived from azetidine structures have shown significant antioxidant activities comparable to ascorbic acid in some cases. The following table summarizes antioxidant activities measured by IC50 values:

| Compound | Assay Type | IC50 (µg/mL) |

|---|---|---|

| This compound | DPPH Radical Scavenging | 50 |

| Ferric Reducing Power | 45 |

These findings highlight the potential of azetidine derivatives in combating oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies have highlighted the importance of azetidine derivatives in drug development:

- Case Study 1 : A series of azetidine-2-one derivatives were synthesized and screened for their biological activities. Compounds with electron-withdrawing groups showed enhanced antibacterial activity, indicating that electronic properties significantly influence biological efficacy .

- Case Study 2 : Research focused on hybrid molecules combining azetidine structures with other pharmacophores demonstrated improved multi-target activity against various pathogens. This approach suggests a promising strategy for developing novel therapeutic agents .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Azetidinesulfonyl chloride serves as a versatile building block in the synthesis of biologically active compounds. Its ability to introduce sulfonyl groups into molecules enhances their pharmacological properties. Recent studies have highlighted its role in the synthesis of:

- Anticancer Agents : The incorporation of azetidine rings into drug scaffolds has shown promise in developing selective kinase inhibitors, such as cobimetinib, which targets specific cancer pathways .

- Antimicrobial Compounds : Azetidines have been identified as potential candidates for new antibiotics due to their unique mechanisms of action against resistant bacterial strains .

Organic Synthesis

The compound is utilized in various synthetic methodologies:

- Synthesis of Sulfonamides : this compound can be used to create sulfonamide derivatives through nucleophilic substitution reactions, which are essential in drug design .

- Functionalization Reactions : The compound facilitates the formation of complex azetidine derivatives via direct functionalization methods, such as C(sp3)–H arylation and alkylation reactions .

Polymer Chemistry

This compound is also significant in polymer chemistry:

- Polymerization Processes : The compound acts as a monomer or co-monomer in the synthesis of polyfunctional polymers. Due to its ring strain, azetidines can undergo ring-opening polymerization, leading to materials with enhanced mechanical properties and thermal stability .

- Additives for Coatings : Its application in coatings has been explored for creating antimicrobial surfaces that can prevent biofilm formation .

Materials Science

In materials science, this compound has been investigated for its potential applications:

- Electron Injection Layers : It has been studied as a component in organic light-emitting diodes (OLEDs), where it functions as an electron injection layer, improving device efficiency .

- Flocculants in Wastewater Treatment : The compound's ability to chelate metals makes it useful in wastewater treatment processes, where it aids in the flocculation of negatively charged particles .

Case Studies and Research Findings

Propriétés

IUPAC Name |

azetidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHFRFOWQURJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639519-67-8 | |

| Record name | azetidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.